molecular formula C7H5ClO2 B1355054 3-Hydroxybenzoyl chloride CAS No. 40812-76-8

3-Hydroxybenzoyl chloride

Cat. No. B1355054
CAS RN: 40812-76-8
M. Wt: 156.56 g/mol
InChI Key: DFNWJUOJZVWDRT-UHFFFAOYSA-N
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Description

3-Hydroxybenzoyl chloride is a chemical compound with the molecular formula C7H5ClO2 . It is used as an intermediate product in organic synthesis . The compound is also used in the preparation of a variety of esters, amides, and other derivatives .


Synthesis Analysis

3-Hydroxybenzoyl chloride can be synthesized by treating the corresponding benzoic acids with oxalyl chloride in the presence of dimethylformamide at a ratio of 1:1.1:0.07 in boiling benzene . The target N - [hydroxy (acetoxy)benzoyl] derivatives of dipeptides were obtained with high yields, and no further purification of the products was necessary .


Molecular Structure Analysis

The molecular structure of 3-Hydroxybenzoyl chloride consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The InChIKey of the compound is DFNWJUOJZVWDRT-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Hydroxybenzoyl chloride reacts with sodium hydroxide to form sodium 3-hydroxybenzoate . It can also form conjugates with dipeptides based on 4-aminobutanoic acid and glycine through hydroxy (acetoxy)benzoyl chlorides and 4- [hydroxy (acetoxy)benzoyl­amino]butanoyl chlorides as intermediate products .


Physical And Chemical Properties Analysis

3-Hydroxybenzoyl chloride has a molecular weight of 156.56 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 273.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The compound has a molar refractivity of 38.4±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 114.3±3.0 cm3 .

Scientific Research Applications

  • Polymer Synthesis

    • 3-Hydroxybenzoyl chloride has been used in the synthesis of poly(3-hydroxybenzoate) through various methods, including bulk condensation and solution condensation. This process results in amorphous and crystalline poly(3-hydroxybenzoate) with specific molecular weights, glass transition, and melting points, useful in materials science (Kricheldorf, Zang, & Schwarz, 1982).
  • Synthesis of Antithrombotic Compounds

    • Research has explored the synthesis of new derivatives of hydroxybenzoic acids with taurine fragments, including 3-hydroxybenzoyl taurine, for their potential antiplatelet and antithrombotic activities. These compounds have shown promising results in both in vitro and in vivo studies, suggesting potential medical applications (Brel et al., 2021).
  • Analytical Chemistry Applications

    • 3-Hydroxybenzoyl chloride has been utilized in the development of analytical methods, such as the determination of hydroxyl groups in polyethylene glycol and non-ionic surfactants. This involves derivatization with 3-hydroxybenzoyl chloride and subsequent colorimetric analysis, crucial in the analysis of various compounds (Han, 1967).
  • Nuclear Magnetic Resonance Studies

    • In the study of protein binding and interactions, 3-hydroxybenzoyl chloride-related compounds have been used in nuclear magnetic resonance spectroscopy. This research helps understand the displacement of chloride ions from protein binding sites, contributing to biochemistry and molecular biology (Minami, Price, & Cutler, 1992).
  • Photovoltaic Device Development

    • 3-Hydroxybenzoyl chloride derivatives have been linked to graphene oxide for use in organic bulk heterojunction photovoltaic devices. This application demonstrates the potential of 3-hydroxybenzoyl chloride in renewable energy technologies (Stylianakis et al., 2012).
  • Synthesis of Biological Compounds

    • 3-Hydroxybenzoyl chloride is involved in the synthesis of compounds like 3-hydroxybenzoate 6-hydroxylase, which plays a role in the catabolism of aromatic compounds in soil microorganisms. This application is significant in environmental biochemistry and microbiology (Montersino et al., 2013).

Safety And Hazards

3-Hydroxybenzoyl chloride is a combustible material and is corrosive . It is water-reactive and contact with water liberates toxic gas . Containers may explode when heated and thermal decomposition can lead to the release of irritating gases and vapors . It is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, may cause respiratory irritation, and is toxic in contact with skin or if inhaled .

Future Directions

The development of novel catalytic methods for S N -transformations has evolved into a flourishing and reviving area of research . The current review enables an overview of modern strategies for catalytic nucleophilic substitutions, presents as the main topic the state-of-the-art with respect to S N -methods that are promoted by Lewis bases and points out potential future directions for further innovations .

properties

IUPAC Name

3-hydroxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNWJUOJZVWDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513520
Record name 3-Hydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxybenzoyl chloride

CAS RN

40812-76-8
Record name 3-Hydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JA Mikrovannidis - European polymer journal, 1985 - Elsevier
… synthesized by reacting m-phenylenediamine with 3hydroxybenzoyl chloride. The latter was … 3-Hydroxybenzoyl chloride was synthesized by reaction of 3-hydroxybenzoic acid with …
Number of citations: 13 www.sciencedirect.com
G Schwarz, H Alberts… - Liebigs Annalen der …, 1981 - Wiley Online Library
The (trimethylsiloxy)benzoyl chlorides 1–7 are easily to obtain under mild conditions from silylated hydroxybenzoic acids by means of thionyl chloride. Whereas these acid chlorides are …
T Amakasu, K Sato - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
The catalytic hydrogenation of salicyloyl chloride at a mild temperature gave a high yield of salicylaldehyde. A similar partial reduction of substituted salicyloyl chlorides provided the …
Number of citations: 25 www.journal.csj.jp
S Ma, R Wang, Y Wang, J Cao… - Letters in Drug Design & …, 2013 - ingentaconnect.com
… The reaction solution was heated to reflux for 4.5 h and concentrated in vacuo to give 3-hydroxybenzoyl chloride (2). The crude product 2 was dissolved in THF (15 mL) in an ice bath …
Number of citations: 3 www.ingentaconnect.com
F Ferlenghi, P Maccioni, C Mugnaini, A Brizzi… - European Journal of …, 2020 - Elsevier
… The synthesis of metabolite M6 entailed the acylation of the intermediate methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate (15) with 4‑chloro‑3-hydroxybenzoyl chloride (…
Number of citations: 12 www.sciencedirect.com
Y Lin, P Huang, H Qi, L Chen, D Wang - Research on Chemical …, 2013 - Springer
An impurity was isolated from crude synthesized roflumilast and characterized by 1 H NMR, 13 C NMR, and HR-MS, which confirmed the structure as N-(3,5-dichloropyrid-4-yl)-4-…
Number of citations: 3 link.springer.com
ZY Kadhim, MS Magtoof - HIV Nursing, 2022 - hivnursing.net
By reaction aromatic aldehydes with glycine in the presence of acetic anhydride and anhydrous sodium acetate, a new family of Mono-Bis oxazolone molecules was successfully …
Number of citations: 2 www.hivnursing.net
M Waterstraat, A Hildebrand, M Rosler… - Journal of agricultural …, 2016 - ACS Publications
… Analogous synthesis of 3-OHHA requires, however, protection of the hydroxyl group of 3-OHBA; otherwise, intermolecular coupling occurs after conversion to 3-hydroxybenzoyl chloride…
Number of citations: 16 pubs.acs.org
AB Haida - 2000 - search.proquest.com
… This was obtained in 68% yield from the Friedel-Crafts reaction between 3-hydroxybenzoyl chloride and fluorobenzene using aluminium trichloride as the catalyst. The reaction …
Number of citations: 0 search.proquest.com

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